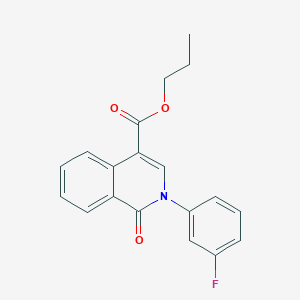

Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Descripción

Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is an isoquinoline derivative characterized by a 3-fluorophenyl substituent at the 2-position and a propyl ester group at the 4-carboxylate position.

Propiedades

IUPAC Name |

propyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-10-24-19(23)17-12-21(14-7-5-6-13(20)11-14)18(22)16-9-4-3-8-15(16)17/h3-9,11-12H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKROWONGTNFMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials

Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine in the presence of a catalyst.

Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base.

Incorporation of Oxadiazole Moiety: The oxadiazole moiety is incorporated through a cyclization reaction involving an appropriate nitrile and hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be facilitated by the use of nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzoxazine compounds with various functional groups.

Aplicaciones Científicas De Investigación

Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.

Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparación Con Compuestos Similares

Substituent Effects: Fluorine vs. Chlorine

The closest structural analog is Propyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C066-5561, ), which substitutes fluorine with chlorine at the phenyl ring. Key differences include:

| Property | Target Compound (3-Fluorophenyl) | Chlorinated Analog (3-Chlorophenyl) |

|---|---|---|

| Molecular Formula | C₁₉H₁₆FNO₃ | C₁₉H₁₆ClNO₃ |

| Molecular Weight | ~325.34 g/mol | 341.79 g/mol |

| Substituent Size | Smaller (Van der Waals radius: 1.47 Å) | Larger (1.75 Å) |

| Electronegativity | Higher (4.0) | Lower (3.0) |

| Lipophilicity (LogP) | Lower | Higher (due to Cl’s polarizability) |

- Conformational Impact: The smaller fluorine atom may induce less steric hindrance, allowing tighter packing in crystal lattices or binding pockets. Chlorine’s larger size could perturb the dihydroisoquinoline ring’s puckering (as defined by Cremer and Pople’s coordinates ), altering conformational stability .

- Pharmacokinetics : Chlorine’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility, whereas fluorine balances polarity and permeability .

Comparison with Isoindole Derivatives

2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (0627-0167, ) shares a heterocyclic core but differs in substitution:

| Property | Target Compound | Isoindole Derivative |

|---|---|---|

| Core Structure | Dihydroisoquinoline | Isoindole with 1,3-dioxo groups |

| Substituents | 3-Fluorophenyl, propyl ester | 4-Butoxycarbonylphenyl, carboxylic acid |

| Molecular Weight | ~325.34 g/mol | 367.36 g/mol |

| Polarity | Moderate (ester group) | High (carboxylic acid) |

- Solubility : The carboxylic acid group in 0627-0167 increases water solubility but may limit blood-brain barrier penetration. The target compound’s propyl ester enhances lipophilicity, favoring cellular uptake .

- Synthetic Utility : The butoxycarbonyl group in 0627-0167 suggests use as a prodrug or intermediate, whereas the target compound’s ester group may improve metabolic stability .

Functional Analog: AZD1152 (Quinazoline Derivative)

| Property | Target Compound | AZD1152 |

|---|---|---|

| Core Structure | Dihydroisoquinoline | Quinazoline |

| Key Substituent | 3-Fluorophenyl | 3-Fluorophenyl (in pyrazole linker) |

| Biological Activity | Undocumented (assumed kinase inhibition) | Aurora kinase inhibition (anticancer) |

- Structural Insights : Both compounds utilize fluorine for electronic tuning. However, AZD1152’s quinazoline core and phosphate group enable distinct binding interactions with kinase domains .

- Therapeutic Potential: The target compound’s isoquinoline scaffold may offer novel selectivity profiles compared to quinazoline-based drugs .

Research Implications

- Crystallography : Tools like SHELX () are critical for resolving conformational differences between analogs, particularly ring puckering influenced by substituents .

- Drug Design : Fluorine’s strategic placement in the target compound mirrors trends in kinase inhibitors (e.g., AZD1152), emphasizing its role in optimizing target engagement and ADME properties .

Actividad Biológica

Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a member of the isoquinoline family, which has garnered interest for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound exhibits a unique structure characterized by a benzoxazine ring and various functional groups that contribute to its biological activity.

The molecular formula of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is , with a molecular weight of approximately 301.30 g/mol. The compound features a propyl ester group, which is significant for its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biological pathways:

- Enzyme Inhibition : Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has been shown to inhibit enzymes related to DNA replication and protein synthesis. This inhibition leads to reduced cell proliferation, particularly in cancer cells.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest, particularly at the G2/M phase, by upregulating cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1) and downregulating Cdc25C phosphatase. This mechanism is crucial for its anticancer properties .

Anticancer Activity

Recent studies have demonstrated the effectiveness of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate against various cancer cell lines. For instance:

- In Vitro Testing : The compound was tested on human lung carcinoma A549 cells, showing significant growth inhibition with an IC50 value around 4.8 µM. This effect was linked to its ability to disrupt microtubule polymerization and induce mitotic arrest .

- In Vivo Studies : Animal models inoculated with A549 cells exhibited suppressed tumor growth following treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has been explored for antimicrobial applications:

- Broad-Spectrum Efficacy : Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, potentially offering a new avenue for treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate allows for modifications that can enhance its biological activity. Research into the SAR has revealed that:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and cellular uptake |

| Ester Group Variation | Affects solubility and bioavailability |

| Alteration of Aromatic Rings | Modulates binding affinity to target enzymes |

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate led to significant apoptosis through mitochondrial pathways .

- Combination Therapy : Research suggests that combining this compound with existing chemotherapeutic agents may enhance overall efficacy while reducing side effects associated with high-dose treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.